4,5-Diaminophthalonitrile
Overview
Description
The compound 4,5-Diaminophthalonitrile is a chemical that is not directly mentioned in the provided papers, but it is related to the compounds discussed within them. The papers focus on various phthalonitrile derivatives and their synthesis, which can provide insights into the properties and potential synthesis routes for 4,5-Diaminophthalonitrile.
Synthesis Analysis
The synthesis of phthalonitrile derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,5-Dichlorophthalonitrile involves dehydration, imidization, ammonolysis, and further dehydration . This process indicates that the synthesis of 4,5-Diaminophthalonitrile might also require multiple steps, potentially starting from a diamino-substituted phthalic acid or its derivatives, followed by nitrification to introduce the nitrile groups.
Molecular Structure Analysis
While the molecular structure of 4,5-Diaminophthalonitrile is not directly analyzed in the papers, the structure of related compounds, such as 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole, has been investigated using spectroscopy, elemental analysis, and X-ray analysis . These techniques could similarly be applied to 4,5-Diaminophthalonitrile to gain insights into its molecular structure and stability.
Chemical Reactions Analysis
The chemical reactions of phthalonitrile derivatives are not explicitly detailed in the provided papers. However, the synthesis of these compounds often involves reactions that could be applicable to 4,5-Diaminophthalonitrile, such as nitration, dehydration, and ammonolysis . Understanding these reactions can help predict the reactivity and possible transformations of 4,5-Diaminophthalonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalonitrile derivatives are crucial for their application in various fields. The papers describe the characterization of these properties through differential thermal analysis, mass spectrometry, and sensitivity tests . For 4,5-Diaminophthalonitrile, similar analyses would be necessary to determine its thermal stability, reactivity, and potential energetic properties.
Scientific Research Applications
Synthesis of Copper(II) Tetra(2-alkyl-4,5-benzimidazolo)- and Tetra(2,2'-Dimethyl-4,5-benzodiazepino)porphyrazines : 4,5-Diaminophthalonitrile has been used in the synthesis of copper(II) porphyrazines. These compounds show varied physicochemical and spectral properties due to the influence of the heterocyclic residue (Balakirev, Kudrik, & Shaposhnikov, 2002).
Highly Sensitive Chemiluminescence Reagent for α-Keto Acids in Liquid Chromatography : 4,5-Diaminophthalhydrazide, a derivative of 4,5-Diaminophthalonitrile, serves as a sensitive and selective chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. It's particularly useful for detecting biologically significant α-keto acids (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).
Detection and Imaging of Nitric Oxide : 4,5-Diaminofluorescein (DAF-2) is utilized for the detection and imaging of nitric oxide (NO). It's chosen for its sensitivity, noncytotoxicity, and specificity. However, it's important to note that its reaction to form a fluorescent product is not specific to NO, as it also reacts with other compounds like dehydroascorbic acid and ascorbic acid (Zhang et al., 2002).
Synthesis of Octasubstituted Galactose Zinc(II) Phthalocyanine : Researchers synthesized a water-soluble octasubstituted galactose zinc(II) phthalocyanine starting from 4,5-Bis(1,2:3,4-di-O-isopropylidene-α-d-galactopyranos-6-yl)phthalonitrile. This compound is aimed to be used as a photosensitizer in photodynamic therapy (Iqbal, Hanack, & Ziegler, 2009).
Oxidative Stress Detection in Glial Cultures : The compound DAF-2DA, another derivative of 4,5-Diaminophthalonitrile, is used to detect oxidative stress in glial cultures. Its sensitivity and specificity make it a valuable tool in studying intracellular changes in the levels of nitric oxide/peroxynitrite (Roychowdhury et al., 2002).
Reliable Measurement of Nitric Oxide Released from Endothelial Cells : DAF-2 has been effectively used to detect low levels of nitric oxide in biological systems. Its use involves specific methodologies to reduce interference from auto-fluorescence and to ensure accurate measurement (Leikert et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4,5-diaminobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAZQYWUDIFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350279 | |
Record name | 4,5-Diaminophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diaminophthalonitrile | |
CAS RN |
129365-93-1 | |
Record name | 4,5-Diaminophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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